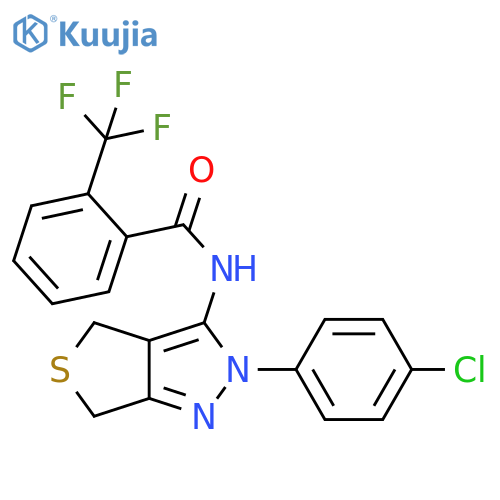Cas no 391866-35-6 (N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide)
N-2-(4-クロロフェニル)-2H,4H,6H-チエノ[3,4-c]ピラゾール-3-イル-2-(トリフルオロメチル)ベンズアミドは、高度に特異的な生化学的活性を示す複素環化合物です。その分子構造は、チエノピラゾール骨格とトリフルオロメチル基を有するベンズアミド部分から構成され、優れた標的選択性と代謝安定性を備えています。特に医薬品開発分野において、この化合物は酵素阻害剤としての潜在的な応用が期待されており、その特異的な電子特性と立体構造が薬理活性の最適化に寄与します。また、トリフルオロメチル基の存在により、脂溶性の向上と代謝耐性が強化されている点が特徴的です。

391866-35-6 structure
商品名:N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide
N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide
- Benzamide, N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)-
- SR-01000442198
- N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
- F0453-0461
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
- 391866-35-6
- SR-01000442198-1
- N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
- AKOS024577991
-
- インチ: 1S/C19H13ClF3N3OS/c20-11-5-7-12(8-6-11)26-17(14-9-28-10-16(14)25-26)24-18(27)13-3-1-2-4-15(13)19(21,22)23/h1-8H,9-10H2,(H,24,27)
- InChIKey: RILCUJJNYJOXLU-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=C(Cl)C=C2)N=C2CSCC2=1)(=O)C1=CC=CC=C1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 423.0419954g/mol
- どういたいしつりょう: 423.0419954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- ふってん: 485.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 11.78±0.20(Predicted)
N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0453-0461-2mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-4mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-30mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-25mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-3mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-10mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-20mg |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-10μmol |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-2μmol |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0453-0461-5μmol |
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
391866-35-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
391866-35-6 (N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide) 関連製品
- 57707-64-9(2-azidoacetonitrile)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
